(Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide
Overview
Description
(Z)-N-(1-(6-Methoxypyridin-3-YL)-3-oxo-3-(4-phenylbutylamino)prop-1-EN-2-YL)benzamide is a useful research compound. Its molecular formula is C26H27N3O3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Osteoporosis Prevention and Treatment
Research on a related compound, 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, identified it as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound demonstrated significant efficacy in in vivo models of bone turnover, indicating its potential for clinical development in the prevention and treatment of osteoporosis Hutchinson et al., 2003.
Bactericidal Activity
A series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides demonstrated prospective bactericidal properties against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potent bactericidal effects of these compounds, which could serve as a foundation for developing new antibacterial agents Zadrazilova et al., 2015.
Tocolytic Activity
The synthesis and characterization of 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide revealed its significant inhibition of oxytocin and acetylcholine-induced contractions of uterine smooth muscle. This suggests its potential application in tocolysis, particularly for delaying premature labor Lucky & Omonkhelin, 2009.
Neuroleptic Activity
Research on benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines has shown promising neuroleptic properties. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly potent in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting its utility in treating psychosis Iwanami et al., 1981.
Properties
IUPAC Name |
N-[(Z)-1-(6-methoxypyridin-3-yl)-3-oxo-3-(4-phenylbutylamino)prop-1-en-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-32-24-16-15-21(19-28-24)18-23(29-25(30)22-13-6-3-7-14-22)26(31)27-17-9-8-12-20-10-4-2-5-11-20/h2-7,10-11,13-16,18-19H,8-9,12,17H2,1H3,(H,27,31)(H,29,30)/b23-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTTUAJELQKCBF-NKFKGCMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C=C(C(=O)NCCCCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)/C=C(/C(=O)NCCCCC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.